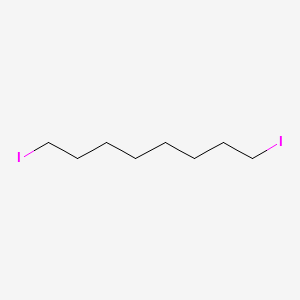

1,8-Diiodooctane

描述

Structure

3D Structure

属性

IUPAC Name |

1,8-diiodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDTZHQLABJVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCI)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067020 | |

| Record name | Octane, 1,8-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24772-63-2 | |

| Record name | 1,8-Diiodooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24772-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 1,8-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024772632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,8-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1,8-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diiodooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Diiodooctane

CAS Number: 24772-63-2

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-diiodooctane, a key difunctional organic building block. It details the compound's physicochemical properties, primary applications, and relevant experimental methodologies, with a focus on its role in materials science and organic electronics.

Core Chemical and Physical Properties

This compound, also known as octamethylene diiodide, is an organoiodine compound with the chemical formula C₈H₁₆I₂.[1][2] It is a versatile difunctional electrophile, where the two carbon-iodine bonds readily engage in substitution reactions.[1] This reactivity allows for the straightforward introduction of various functional groups or the creation of longer carbon chains and cyclic structures.[1] The compound typically appears as a clear, slightly brown or beige liquid and is often supplied with a copper stabilizer to prevent degradation.[1][3] It is sensitive to light.[4][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citations |

| CAS Number | 24772-63-2 | [1][3][4][6] |

| Molecular Formula | C₈H₁₆I₂ | [1][2][4][6] |

| Molecular Weight | 366.02 g/mol | [4][6] |

| Appearance | Clear slightly brown liquid; Beige liquid | [1][3][4] |

| Density | 1.840 g/mL at 25 °C | [3][5][7] |

| Melting Point | 16 - 21 °C (60.8 - 69.8 °F) | [3][4][5] |

| Boiling Point | 167 - 169 °C at 6 mmHg98 - 100 °C at 0.2 mmHg | [3][4][7] |

| Flash Point | > 110 °C (> 230 °F) 113 °C (235.4 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.5653 | [4][5][7] |

| Solubility | Miscible with methanol; Insoluble in water | [2][4] |

| Vapor Pressure | 0.000281 mmHg at 25°C | [4] |

| Vapor Density | 12.6 | [3] |

| EC Number | 246-456-6 | [4][6] |

Applications in Research and Development

This compound is a crucial intermediate in various fields, including specialty chemical manufacturing, pharmaceuticals, and agrochemicals.[1][2] Its primary and most well-documented application is in materials science, specifically as a processing additive in the fabrication of organic photovoltaics (OPVs).[4][8][9]

Role in Organic Solar Cells

This compound (often abbreviated as DIO) is a high-boiling-point solvent additive used to control and optimize the active layer morphology of bulk heterojunction (BHJ) solar cells.[8][9] Its addition to the casting solution improves the power conversion efficiency of polymer solar cells.[4][8] The presence of DIO influences the drying dynamics during film deposition, which in turn helps to create a more favorable nanomorphology for charge separation and transport, ultimately boosting device performance.[8][10] However, studies have also shown that residual DIO in the final device can lead to photo-induced degradation under illumination, acting as a photo-acid and a source of radicals.[9][10] Therefore, its concentration and post-processing steps like thermal annealing are critical parameters.[9][10]

The logical workflow for utilizing this compound as a processing additive in OPV fabrication is outlined below.

Caption: Workflow for using this compound (DIO) in organic solar cell fabrication.

Experimental Protocols

The following is a representative methodology for the fabrication of a bulk heterojunction organic solar cell using this compound as a processing additive, synthesized from literature procedures.[10][11]

Preparation of the Active Layer Solution

-

Materials:

-

Donor Polymer (e.g., PBDB-T)

-

Acceptor Material (e.g., ITIC or PC₇₁BM)

-

Host Solvent (e.g., Chlorobenzene)

-

Solvent Additive: this compound (CAS 24772-63-2)

-

-

Procedure:

-

Prepare a blend solution of the donor polymer and acceptor material in the host solvent at a specific concentration (e.g., 20 mg/mL).

-

Add this compound to the solution at a predetermined volume percentage (e.g., 0.5% to 3% v/v).

-

Stir the solution overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution and homogeneity.

-

Device Fabrication

-

Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: Deposit a hole transport layer (e.g., PEDOT:PSS) onto the ITO substrate via spin coating, followed by annealing on a hotplate.

-

Active Layer Deposition:

-

Transfer the substrates into an inert atmosphere glovebox.

-

Spin-coat the prepared active layer solution (from section 3.1) onto the HTL. For example, spin at 2000 rpm for 40 seconds to achieve a film thickness of approximately 100 nm.[11]

-

-

Annealing: Anneal the films at a specified temperature and duration (e.g., 160 °C for 10 minutes) to remove the host solvent and promote morphological development.[10][11] The high boiling point of DIO ensures it remains during the initial film formation.

-

Electron Transport Layer (ETL) & Cathode Deposition:

The process flow from substrate to a complete device is illustrated in the diagram below.

Caption: Step-by-step experimental workflow for OPV device fabrication.

Safety and Handling

According to safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[3] However, GHS classifications from other sources suggest it may cause skin and serious eye irritation, and may cause long-lasting harmful effects to aquatic life.[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life).[6]

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Storage: Store in a cool, dark place, recommended below 15°C. The material is light and air sensitive and should be stored under an inert gas.

-

Personal Protective Equipment: Use of safety glasses, gloves, and a dust mask (type N95) is recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound|lookchem [lookchem.com]

- 5. parchem.com [parchem.com]

- 6. This compound | C8H16I2 | CID 90605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-Hanyao(Hangzhou)Advanced Materials Technology Co.,Ltd. [hanyaomaterial.com]

- 8. This compound 98 , copper stabilizer 24772-63-2 [sigmaaldrich.com]

- 9. Photoinduced degradation from trace this compound in organic photovoltaics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,8-Diiodooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodooctane is a linear bifunctional organoiodine compound that serves as a versatile building block in organic synthesis and materials science. Its eight-carbon chain terminating in reactive iodine atoms makes it a valuable intermediate for the introduction of octyl spacers, cross-linking applications, and the synthesis of various derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in reactions, and for the purification of its products.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆I₂ | [1][2] |

| Molecular Weight | 366.02 g/mol | [1][3] |

| CAS Number | 24772-63-2 | [2][3] |

| Appearance | Clear, slightly brown liquid | [2] |

| Melting Point | 16-21 °C | [2] |

| Boiling Point | 167-169 °C at 6 mmHg | [3] |

| 332.5 °C at 760 mmHg | [2] | |

| Density | 1.84 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.5653 | [3] |

| Solubility | Miscible with methanol. Insoluble in water. | [2][4] |

| Stability | Light sensitive. Often stabilized with copper. | [2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum of this compound is characterized by signals corresponding to the different methylene groups in the octane chain. The protons closest to the iodine atoms are the most deshielded.[5]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-I bonds.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[7]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the synthesis of this compound are provided below.

Determination of Physical Properties

The following are generalized experimental protocols for determining the physical properties of liquid compounds like this compound.

The boiling point can be determined using a distillation apparatus or a micro-method with a Thiele tube.[8][9][10][11][12]

Micro-Method using a Thiele Tube:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

For compounds like this compound which can be solid at or near room temperature, the melting point is a crucial indicator of purity.[2][3][5][6]

Capillary Method:

-

A small, finely powdered sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[2][3][5][6]

The density of liquid this compound can be measured by determining the mass of a known volume.[1][13][14][15][16]

Procedure:

-

Weigh a clean, dry pycnometer or graduated cylinder.

-

Add a known volume of this compound.

-

Reweigh the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

The refractive index is a measure of how light propagates through a substance and is a useful physical constant for liquid compounds.[7][17][18][19]

Procedure using an Abbe Refractometer:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded.

Synthesis of this compound

This compound can be synthesized through various methods, with the Finkelstein reaction being a common and efficient approach.[8][17][20][21][22][23][24]

This reaction involves the conversion of an alkyl bromide or chloride to an alkyl iodide using an excess of an alkali metal iodide in a suitable solvent, typically acetone.[21][22][23][24]

Generalized Protocol:

-

1,8-Dibromooctane is dissolved in acetone.

-

A stoichiometric excess of sodium iodide is added to the solution.

-

The reaction mixture is refluxed for several hours. The less soluble sodium bromide precipitates from the acetone, driving the equilibrium towards the product.

-

After cooling, the precipitate is removed by filtration.

-

The acetone is removed from the filtrate by evaporation.

-

The residue is partitioned between an organic solvent (e.g., diethyl ether) and water.

-

The organic layer is washed with a sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield this compound.

-

Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

As a bifunctional alkylating agent, this compound possesses two reactive sites that can undergo nucleophilic substitution reactions.[4][25][26][27][28] This property makes it a valuable tool in various synthetic applications, including those relevant to drug development.

Cross-linking of Biomolecules

The two terminal iodine atoms can react with nucleophilic residues on biomolecules, such as the amine groups in lysine or the thiol groups in cysteine, to form stable covalent bonds. This makes this compound a potential cross-linking agent for studying protein-protein interactions or for stabilizing protein structures.

Linker in Bioconjugation and Drug Delivery

The eight-carbon chain of this compound can act as a flexible spacer or linker to connect different molecular entities. In drug delivery, it could be used to attach a targeting moiety to a therapeutic agent or to a drug carrier system like a nanoparticle or a liposome.

The general reactivity of this compound with common nucleophiles is illustrated below:

Caption: Reactivity of this compound with various nucleophiles.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable bifunctional compound with well-defined physical and chemical properties. Its reactivity as an alkylating agent opens up numerous possibilities for its application in organic synthesis, materials science, and, notably, in the field of drug development as a cross-linking agent or a flexible linker. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their work. As with any reactive chemical, appropriate safety precautions should be taken during its handling and use.

References

- 1. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vernier.com [vernier.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 18. ucc.ie [ucc.ie]

- 19. athabascau.ca [athabascau.ca]

- 20. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 21. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 22. grokipedia.com [grokipedia.com]

- 23. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 24. byjus.com [byjus.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nursingcenter.com [nursingcenter.com]

- 28. Alkylating agents - BioPharma Notes [biopharmanotes.com]

1,8-diiodooctane molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-diiodooctane, a key difunctional organic building block. It covers its molecular structure, physicochemical properties, synthesis protocols, and significant applications in research and development, particularly in materials science and as a synthetic intermediate.

Molecular Structure and Formula

This compound is an organoiodine compound characterized by an eight-carbon aliphatic chain with iodine atoms attached to the terminal carbons.[1][2] This bifunctional nature makes it a versatile reagent in organic synthesis.

Structural Identifiers:

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. It is typically a clear, slightly brown liquid and is noted to be sensitive to light.[2][3][8] For stability, it is often supplied with a copper stabilizer.[6][7]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 366.02 g/mol [4][5][9] |

| Appearance | Clear slightly brown liquid[1][3] |

| Melting Point | 16 - 21 °C[3][8] |

| Boiling Point | 167-169 °C @ 6 mmHg[6][7] 98 - 100 °C @ 0.2 mmHg[8] |

| Density | 1.84 g/mL at 25 °C[6][9] |

| Refractive Index (n20/D) | 1.5653[3][6] |

| Flash Point | >110 °C (>230 °F)[8][9] |

| Vapor Pressure | 0.000281 mmHg at 25°C[3] |

| Solubility | Miscible with methanol[1][3][9] |

| LogP | 4.197[3] |

| Storage Temperature | 0-6°C[1][3] |

Spectroscopic Information: Spectroscopic data is crucial for the structural confirmation of this compound. Data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are available through various chemical databases.[4][10][11][12] For instance, ¹H NMR spectroscopy can confirm the presence of the methylene protons in the octane chain and their specific chemical shifts due to the influence of the terminal iodine atoms.[10][13]

Experimental Protocols

A. Synthesis of this compound via Finkelstein Reaction

A common and efficient method for synthesizing this compound is through a nucleophilic substitution reaction (Finkelstein reaction) starting from 1,8-dibromooctane.

-

Objective: To replace the bromine atoms of 1,8-dibromooctane with iodine atoms.

-

Reagents:

-

1,8-dibromooctane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

-

Methodology:

-

Dissolve 1,8-dibromooctane in anhydrous acetone in a round-bottom flask.

-

Add an excess of sodium iodide to the solution.

-

The reaction mixture is typically stirred at room temperature (around 20°C) for approximately 24 hours.[3]

-

To prevent potential light-induced side reactions, the flask should be protected from light (e.g., by wrapping it in aluminum foil).[3]

-

The reaction progress can be monitored by observing the formation of a sodium bromide precipitate, which is less soluble in acetone than sodium iodide.

-

Upon completion, the precipitate is removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure.

-

The resulting crude product is then purified, typically through liquid chromatography or distillation under reduced pressure, to yield pure this compound.

-

Caption: Synthesis of this compound from 1,8-dibromooctane.

B. Use as a Processing Additive in Organic Photovoltaics (OPV)

This compound is widely used as a high-boiling-point solvent additive to control the morphology of the active layer in bulk heterojunction (BHJ) solar cells.[7][14][15][16]

-

Objective: To optimize the phase separation and crystallinity of the donor-acceptor blend in the BHJ active layer to enhance power conversion efficiency.[3][17]

-

Materials:

-

Donor polymer (e.g., P3HT, PBDB-T)

-

Acceptor material (e.g., PCBM, ITIC)

-

Primary solvent (e.g., chlorobenzene, chloroform)

-

This compound (DIO) as the additive

-

-

Methodology:

-

Prepare a solution of the donor polymer and acceptor material in the primary solvent at a specific concentration (e.g., 15 mg/mL).[18]

-

Add a small volume percentage of this compound to the solution. The concentration can be varied (e.g., 0.5% to 3% by volume) to find the optimal device performance.[16][18][19]

-

The solution is then typically spin-coated onto a substrate (e.g., ITO-coated glass) to form the active layer thin film.

-

The slow evaporation of the high-boiling-point DIO additive relative to the primary solvent allows for extended time for molecular self-organization, leading to improved domain purity and crystallinity.[19]

-

The film is often subjected to thermal annealing to remove residual solvent and further refine the morphology. It should be noted that trace amounts of DIO can remain even after annealing, which may impact device stability.[14][20]

-

Applications in Research and Drug Development

This compound's utility stems from its role as a difunctional electrophile, where the carbon-iodine bonds are reactive sites for nucleophilic substitution.[2]

-

Materials Science and Organic Electronics: Its most prominent application is in the fabrication of organic solar cells.[3][][22] As a processing additive, it helps control the nanostructure of the photoactive layer, which is critical for efficient exciton dissociation and charge transport.[16] The use of DIO has been shown to improve the power conversion efficiency in various polymer-fullerene and polymer-nonfullerene systems.[3][17] However, its potential to act as a photo-acid and generate radicals under UV irradiation can negatively affect the long-term stability of devices.[13][18]

-

Polymer Chemistry: It can be used as a monomer or a chain extender in polymerization reactions to synthesize specialty polymers. The long, flexible octane chain can be incorporated into polymer backbones to tailor physical properties such as flexibility and solubility.[2]

-

Synthetic Intermediates: In the context of drug discovery and agrochemical development, this compound serves as a versatile intermediate.[2] It is an ideal starting material for synthesizing long-chain compounds with functional groups at both ends. This is achieved by reacting it with various nucleophiles to introduce functionalities like amines, thiols, or ethers, which are common structural motifs in complex bioactive molecules.[2] The introduction of radiolabeled iodine could also facilitate its use in preclinical ADME (adsorption, distribution, metabolism, and excretion) studies.[23]

Caption: Core applications of this compound in science.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C8H16I2 | CID 90605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octane, 1,8-diiodo- [webbook.nist.gov]

- 6. This compound 98 , copper stabilizer 24772-63-2 [sigmaaldrich.com]

- 7. This compound 98 , copper stabilizer 24772-63-2 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. parchem.com [parchem.com]

- 10. This compound(24772-63-2) 1H NMR [m.chemicalbook.com]

- 11. This compound(24772-63-2) IR Spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Photoinduced degradation from trace this compound in organic photovoltaics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. This compound, 97+%, stab. with copper | Fisher Scientific [fishersci.ca]

- 18. pubs.acs.org [pubs.acs.org]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. Exploring the Impact of 1,8-Diioodoctane on the Photostability of Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Impact of this compound (DIO) Additive on the Active Layer Properties of Cu2ZnSnS4 Kesterite Thin Films Prepared by Electrochemical Deposition for Photovoltaic Applications [mdpi.com]

- 23. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 1,8-Diiodooctane from 1,8-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,8-diiodooctane from 1,8-dibromooctane. The primary and most efficient method for this conversion is the Finkelstein reaction, a robust and widely used halogen exchange reaction in organic synthesis. This document details the underlying chemical principles, provides a detailed experimental protocol, and presents relevant analytical data for the synthesized product.

Introduction

This compound is a valuable bifunctional alkylating agent and a key intermediate in various synthetic applications, including the development of pharmaceuticals, polymers, and other specialty chemicals. Its synthesis from the more readily available 1,8-dibromooctane is a common and practical transformation in many research and development laboratories. The Finkelstein reaction provides a high-yielding and straightforward route for this conversion.

The Finkelstein Reaction: Core Principles

The synthesis of this compound from 1,8-dibromooctane is a classic example of the Finkelstein reaction. This reaction operates via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core of the reaction involves the treatment of an alkyl bromide with an excess of sodium iodide in a suitable solvent, typically acetone.

The driving force for this equilibrium reaction is the differential solubility of the sodium halide salts in acetone. Sodium iodide (NaI) is readily soluble in acetone, whereas sodium bromide (NaBr) is poorly soluble.[2] Consequently, as the reaction proceeds, sodium bromide precipitates out of the solution, effectively removing it from the equilibrium. According to Le Châtelier's principle, this continuous removal of a product shifts the equilibrium towards the formation of the desired this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 1,8-dibromooctane.

Reaction Scheme:

Figure 1: Synthesis of this compound via the Finkelstein reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,8-Dibromooctane | 272.02 | 10.0 g | 0.0368 |

| Sodium Iodide | 149.89 | 16.5 g | 0.110 |

| Acetone | 58.08 | 200 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 5% aq. Na₂S₂O₃ | - | As needed | - |

| Saturated aq. NaCl | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-dibromooctane (10.0 g, 0.0368 mol) and acetone (200 mL). Stir the mixture until the 1,8-dibromooctane is fully dissolved.

-

Addition of Sodium Iodide: Add sodium iodide (16.5 g, 0.110 mol) to the solution.

-

Reaction Conditions: The reaction mixture is stirred at 20°C for 24 hours in the dark. A white precipitate of sodium bromide will form as the reaction progresses. Protecting the reaction from light is recommended to prevent the formation of iodine from the decomposition of sodium iodide.

-

Work-up:

-

After 24 hours, the reaction mixture is filtered to remove the precipitated sodium bromide. The filter cake is washed with a small amount of acetone.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

-

The residue is redissolved in diethyl ether (150 mL).

-

The ethereal solution is washed with 5% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any traces of iodine, followed by a wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be further purified by vacuum distillation if necessary, although the product obtained after the work-up is often of high purity (>95%).

Expected Yield:

Based on literature reports, this procedure is expected to yield approximately 12.8 g of this compound, which corresponds to a yield of around 95%.[3]

Characterization Data

Physical Properties:

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₈H₁₆I₂ |

| Molar Mass | 366.02 g/mol |

| Boiling Point | 167-169 °C at 6 mmHg |

| Density | 1.84 g/mL at 25 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.19 (t, J = 7.0 Hz, 4H, -CH₂I), 1.82 (quint, J = 7.1 Hz, 4H, -CH₂CH₂I), 1.40-1.35 (m, 8H, -(CH₂)₄-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 33.7, 30.5, 28.3, 7.5.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2: Workflow for the synthesis of this compound.

Conclusion

The Finkelstein reaction provides an efficient and high-yielding method for the synthesis of this compound from 1,8-dibromooctane. The straightforward procedure, coupled with a simple work-up, makes this a practical route for obtaining this important chemical intermediate in a laboratory setting. The provided protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic Profile of 1,8-Diiodooctane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,8-diiodooctane, tailored for researchers, scientists, and professionals in drug development. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, including detailed experimental protocols and a visual representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the alkyl chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.19 | Triplet | 4H | I-CH₂ - |

| 1.83 | Quintet | 4H | I-CH₂-CH₂ - |

| 1.41 | Multiplet | 4H | I-CH₂-CH₂-CH₂ - |

| 1.32 | Multiplet | 4H | I-CH₂-CH₂-CH₂-CH₂ - |

Data obtained in CDCl₃ at 90 MHz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, four distinct carbon signals are expected.

| Chemical Shift (δ) ppm | Assignment |

| 33.5 | C H₂-CH₂-CH₂-CH₂-I |

| 30.4 | CH₂-C H₂-CH₂-CH₂-I |

| 28.3 | CH₂-CH₂-C H₂-CH₂-I |

| 7.3 | C H₂-I |

Note: Specific publicly available assigned spectral data is limited. The assignments are based on typical chemical shifts for iodoalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2925 | C-H stretch (asymmetric) | Alkane (CH₂) |

| 2853 | C-H stretch (symmetric) | Alkane (CH₂) |

| 1465 | C-H bend (scissoring) | Alkane (CH₂) |

| 1255 | C-H wag | Alkane (CH₂) |

| 725 | C-H rock | Alkane (-(CH₂)n-, n≥4) |

| ~500-600 | C-I stretch | Iodoalkane |

Note: The C-I stretch is typically weak and falls in the lower frequency region of the spectrum.

Mass Spectrometry

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 366 | 9.6 | [M]⁺ (Molecular Ion) |

| 239 | 23.5 | [M-I]⁺ |

| 183 | 24.9 | [C₄H₈I]⁺ |

| 169 | 17.8 | [C₃H₆I]⁺ |

| 155 | 33.8 | [C₂H₄I]⁺ |

| 111 | 47.9 | [C₈H₁₅]⁺ |

| 69 | 82.5 | [C₅H₉]⁺ |

| 55 | 87.7 | [C₄H₇]⁺ |

| 41 | 100.0 | [C₃H₅]⁺ |

Data obtained by Electron Ionization (EI) at 75 eV.

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 20-30 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a proton frequency of 90 MHz. For the ¹H NMR spectrum, standard acquisition parameters were used. For the ¹³C NMR spectrum, a proton-decoupled sequence was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound liquid was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates was acquired first and automatically subtracted from the sample spectrum. The spectrum was typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, and electron ionization (EI) was used to generate ions. The sample was heated to 170°C, with the ion source at 260°C. An electron beam with an energy of 70 eV was used to bombard the sample molecules.

Mass Analysis and Detection: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measured the abundance of each ion, and the data was plotted as a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to the Solubility and Miscibility of 1,8-Diiodooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodooctane is a long-chain dihaloalkane utilized as a processing additive to enhance the power conversion efficiency and morphology of polymer solar cells.[1][2] Its physical and chemical properties, particularly its solubility and miscibility, are critical for its application in various chemical processes and material science. This guide provides a detailed overview of the solubility and miscibility of this compound, supported by experimental protocols and a conceptual framework for understanding its behavior in different solvents.

Core Properties of this compound

A summary of the key physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C8H16I2 |

| Molecular Weight | 366.02 g/mol |

| Appearance | Clear, slightly brown liquid[1][3] |

| Density | 1.846 g/cm³ at 25°C[1][4] |

| Melting Point | 16-21 °C[1][5][6] |

| Boiling Point | 167-169 °C at 6 mmHg[1][4] |

| Flash Point | > 110 °C[5] |

| Refractive Index | n20/D 1.5653[1][4] |

Solubility of this compound

The solubility of this compound is governed by its molecular structure, which features a long, nonpolar octyl chain and two polarizable iodine atoms. This dual nature influences its interaction with various solvents.

General Principles: Haloalkanes like this compound are generally sparingly soluble in water.[7][8][9] This is because a significant amount of energy is required to overcome the strong hydrogen bonds between water molecules, and the energy released from the weaker dipole-dipole interactions between the haloalkane and water is insufficient to compensate for this.[8] Consequently, haloalkanes are more soluble in organic solvents with similar polarity.[8][9]

Qualitative and Quantitative Solubility Data:

| Solvent | Solubility/Miscibility | Notes |

| Methanol | Miscible[1][2][3][6] | A polar protic solvent. |

| Water | Insoluble[3] | Incompatible with water.[2] |

| Chlorobenzene | Soluble/Miscible | Used as a solvent additive in chlorobenzene solutions for organic solar cell fabrication, implying miscibility.[10][11] |

| Organic Solvents (general) | Soluble | Haloalkanes, in general, dissolve well in organic solvents like ether and benzene.[8][9] |

Miscibility of this compound

Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.[12] The principle of "like dissolves like" is a good predictor of miscibility, where liquids with similar polarities tend to be miscible.[12]

Known Miscibility:

| Liquid | Miscibility |

| Methanol | Miscible[1][2][3][6] |

| Chlorobenzene | Assumed to be Miscible |

Experimental Protocols

Determination of Qualitative Solubility

Objective: To determine if a solute is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

-

Test tubes

-

Vortex mixer

-

Constant temperature bath

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add approximately 0.1 mL of this compound to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Allow the mixture to stand and observe for any signs of undissolved solute, phase separation, or cloudiness.

-

If the solute completely dissolves, it is considered "soluble."

-

If a small amount dissolves or the solution is cloudy, it is "sparingly soluble."

-

If the this compound forms a separate layer or remains as undissolved droplets, it is "insoluble."

-

Repeat the procedure for each solvent. For temperature-dependent studies, place the test tubes in a constant temperature bath and allow them to equilibrate before and after mixing.

Determination of Miscibility

Objective: To determine if this compound is miscible with various liquid solvents.

Materials:

-

This compound

-

A range of liquid solvents

-

Graduated cylinders or volumetric flasks

-

Stirring apparatus

Procedure:

-

In a graduated cylinder, combine equal volumes of this compound and the test solvent (e.g., 5 mL of each).

-

Stopper the cylinder and invert it several times to ensure thorough mixing.

-

Allow the mixture to stand undisturbed and observe.

-

If the mixture forms a single, clear phase with no visible interface, the two liquids are miscible.

-

If two distinct layers form, they are immiscible.[12]

-

If the mixture is cloudy or forms an emulsion, they may be partially miscible.

-

Repeat the procedure with different ratios of the two liquids (e.g., 1:3 and 3:1) to confirm miscibility across a range of concentrations.

Factors Influencing Solubility

The solubility of this compound is a balance between its nonpolar alkyl chain and the polar C-I bonds. The following diagram illustrates the logical relationship between the properties of this compound, the properties of a solvent, and the resulting solubility.

Caption: Factors influencing the solubility of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound, 97+%, stab. with copper | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound-Hanyao(Hangzhou)Advanced Materials Technology Co.,Ltd. [hanyaomaterial.com]

- 5. fishersci.com [fishersci.com]

- 6. parchem.com [parchem.com]

- 7. byjus.com [byjus.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 10. Does this compound affect the aggregation state of PC71BM in solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. 溶剂混溶性表 [sigmaaldrich.com]

A Technical Guide to 1,8-Diiodooctane: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,8-diiodooctane, a key bifunctional alkylating agent utilized in various fields, including organic synthesis, polymer chemistry, and materials science. This document details its commercial availability and typical purity levels, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Commercial Suppliers and Purity of this compound

This compound is readily available from a multitude of commercial chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%, with gas chromatography (GC) being a common method for purity assessment. It is also frequently supplied with a copper chip stabilizer to prevent degradation.[1][2][3] Below is a summary of prominent suppliers and their stated purities for this compound.

| Supplier | Stated Purity | Analytical Method | Notes |

| Sigma-Aldrich | 98% | - | Contains copper as stabilizer.[4] |

| TCI Chemicals | >95.0% | GC | Stabilized with a copper chip.[1] |

| LabSolutions | 96% | - | - |

| LookChem | 97+% | - | Stabilized with copper.[5] |

| Parchem | - | - | Specialty chemical supplier.[6] |

| Aladdin Scientific | ≥95% | GC | Stabilized with a copper chip.[3] |

| J & K SCIENTIFIC LTD. | 95.0% | GC | Stabilized with a copper chip.[2] |

| American Custom Chemicals Corporation | 95.00% | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This compound can be synthesized via a Finkelstein reaction from the more readily available 1,8-dibromooctane or through the iodination of 1,8-octanediol.

Method 1: From 1,8-Dibromooctane

This method involves a halogen exchange reaction, which is a common and effective way to prepare iodoalkanes.

-

Materials:

-

1,8-Dibromooctane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dibromooctane in a minimal amount of anhydrous acetone.

-

Add a stoichiometric excess (typically 2.5-3 equivalents) of sodium iodide to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is less soluble in acetone than sodium iodide.

-

After the reaction is complete (typically after 12-24 hours of reflux), allow the mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude this compound can then be purified as described in the following section.

-

Method 2: From 1,8-Octanediol

This two-step procedure first converts the diol to a ditosylate, which is then displaced by iodide.

-

Materials:

-

1,8-Octanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

Sodium iodide (NaI)

-

Acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

Tosylation: Dissolve 1,8-octanediol in dichloromethane and cool the solution in an ice bath. Add a slight excess (2.2 equivalents) of p-toluenesulfonyl chloride, followed by the slow addition of a base like pyridine or triethylamine (at least 2.2 equivalents). Stir the reaction at 0°C for a few hours and then at room temperature overnight. Wash the reaction mixture with dilute acid, water, and brine, then dry the organic layer and evaporate the solvent to obtain the crude 1,8-ditosyloctane.

-

Iodination: Dissolve the crude ditosylate in acetone or DMF and add a stoichiometric excess of sodium iodide. Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC). After cooling, precipitate the product by adding water and extract with a suitable organic solvent like diethyl ether. Wash the organic extract, dry it, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification of this compound

The crude this compound obtained from synthesis will likely contain unreacted starting materials and byproducts. Purification can be achieved through the following methods:

-

Distillation: Vacuum distillation is a highly effective method for purifying liquid this compound, which has a high boiling point. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing decomposition.

-

Column Chromatography: For smaller scales or to remove non-volatile impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically used.

-

Washing: The crude product can be washed with a sodium thiosulfate solution to remove any trace iodine, followed by washing with water and brine to remove any water-soluble impurities.

Characterization of this compound

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet at approximately 3.2 ppm corresponding to the two methylene groups adjacent to the iodine atoms (-CH₂-I). The other methylene protons will appear as multiplets in the upfield region (around 1.3-1.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to iodine at a characteristic downfield shift (around 7 ppm). The other carbon signals will appear in the aliphatic region.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC: A gas chromatogram will indicate the purity of the sample, with a single major peak corresponding to this compound.

-

MS: The mass spectrum will show the molecular ion peak (M⁺) at m/z 366. The fragmentation pattern will be characteristic of a long-chain diiodoalkane, often showing loss of iodine and fragmentation of the alkyl chain.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be dominated by C-H stretching and bending vibrations. The C-I stretching vibration is typically weak and appears in the far-infrared region.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

References

The Cornerstone of Complex Molecules: 1,8-Diiodooctane as a Fundamental Building Block

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available synthons, 1,8-diiodooctane has emerged as a versatile and indispensable component, particularly in the fields of materials science and pharmaceutical development. Its unique structural and reactive properties as a difunctional electrophile make it an ideal candidate for creating long-chain structures, macrocycles, and polymers.[1][2] This technical guide provides an in-depth exploration of the fundamental role of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its application in chemical synthesis.

Chemical Profile and Reactivity

This compound (C8H16I2) is a linear eight-carbon chainalkane flanked by two iodine atoms.[1][2] This symmetrical structure provides two reactive sites for nucleophilic substitution, making it an excellent building block for creating larger molecules through the formation of two new carbon-heteroatom or carbon-carbon bonds. The carbon-iodine bond is relatively weak, rendering the terminal carbons highly susceptible to nucleophilic attack, a key feature that underpins its broad utility in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C8H16I2 | [1][2] |

| Molecular Weight | 366.02 g/mol | [2] |

| Appearance | Clear to slightly brown liquid | [1] |

| Boiling Point | 167-169 °C at 6 mmHg | |

| Density | 1.84 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5653 |

Applications in Synthesis

The bifunctional nature of this compound allows for its participation in a variety of polymerization and cyclization reactions. Its flexible eight-carbon chain can be incorporated into diverse molecular frameworks, influencing properties such as solubility, conformational flexibility, and spatial orientation of functional groups.

Macrocycle Synthesis

Macrocycles are a critical class of molecules in drug discovery and host-guest chemistry, often exhibiting unique binding properties and improved pharmacokinetic profiles. This compound serves as a valuable linker in the synthesis of various macrocyclic architectures, including crown ethers and their aza-analogs.

A general workflow for the synthesis of a macrocycle using this compound is depicted below. This process typically involves the reaction of the diiodide with a dinucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

This protocol describes a typical Williamson ether synthesis approach to a macrocycle, where this compound is reacted with a diamine-diol.

Materials:

-

This compound

-

N,N'-bis(2-hydroxyethyl)ethylenediamine

-

Potassium Carbonate (K2CO3), finely powdered and dried

-

Acetonitrile, anhydrous

Procedure:

-

In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 500 mL of anhydrous acetonitrile.

-

Add N,N'-bis(2-hydroxyethyl)ethylenediamine (1.48 g, 10 mmol) and finely powdered potassium carbonate (5.52 g, 40 mmol) to the flask.

-

Heat the suspension to reflux with vigorous stirring.

-

Dissolve this compound (3.66 g, 10 mmol) in 100 mL of anhydrous acetonitrile and add it dropwise to the refluxing suspension over a period of 8 hours using the dropping funnel.

-

After the addition is complete, continue refluxing for an additional 24 hours.

-

Allow the reaction mixture to cool to room temperature and filter off the inorganic salts.

-

Wash the salts with acetonitrile (3 x 20 mL).

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Reactant | Molar Equiv. | Concentration | Reaction Time | Yield |

| This compound | 1.0 | 0.01 M | 32 h | 65% |

| N,N'-bis(2-hydroxyethyl)ethylenediamine | 1.0 | 0.01 M | 32 h | 65% |

| K2CO3 | 4.0 | - | 32 h | 65% |

Polymer Synthesis

This compound is a valuable monomer for the synthesis of various polymers through polycondensation reactions.[1][2] When reacted with dinucleophiles such as diamines or diols, it forms long polymeric chains with repeating octane units. The flexibility of the octyl chain imparts desirable properties to the resulting polymers, such as increased solubility and lower glass transition temperatures.

This protocol outlines the synthesis of a polyamide through the Menschutkin reaction, a polyaddition of a diamine and a diiodide.

Materials:

-

This compound

-

1,6-Hexanediamine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1,6-hexanediamine (1.16 g, 10 mmol) in 50 mL of DMF.

-

To this solution, add this compound (3.66 g, 10 mmol) at room temperature with magnetic stirring.

-

Heat the reaction mixture to 80 °C and maintain for 48 hours under a nitrogen atmosphere.

-

The polymer will precipitate from the solution as it forms.

-

After cooling to room temperature, collect the polymer by filtration.

-

Wash the polymer with acetone (3 x 30 mL) to remove any unreacted monomers and solvent.

-

Dry the polymer under vacuum at 60 °C for 24 hours.

-

Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

| Monomer Ratio (Diiodide:Diamine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1:1 | DMF | 80 | 48 | >90 |

Role in Drug Development

As an intermediate, this compound provides a flexible and well-defined spacer that can be used to link different pharmacophores or to attach a drug molecule to a larger entity, such as a peptide or an antibody, in the development of antibody-drug conjugates (ADCs).[2] The octyl chain can influence the solubility and pharmacokinetic properties of the final drug conjugate.

The general scheme for incorporating a linker derived from this compound into a drug conjugate is shown below. This typically involves a multi-step synthesis where the diiodide is first functionalized with appropriate reactive groups for subsequent conjugation.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its difunctional nature and the reactivity of the carbon-iodine bonds allow for its efficient incorporation into a wide range of molecular structures, from complex macrocycles to high-molecular-weight polymers. Its application as a flexible linker in the design of bioactive molecules and drug conjugates further underscores its importance in pharmaceutical research and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to harness the full potential of this fundamental building block in their synthetic endeavors.

References

An In-Depth Technical Guide to the Carbon-Iodine Bond in 1,8-Diiodooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the carbon-iodine (C-I) bond in 1,8-diiodooctane, a versatile difunctional electrophile utilized in a range of specialty chemical manufacturing processes, including the synthesis of polymers, pharmaceuticals, and agrochemicals.[1] The document details the molecule's synthesis, spectroscopic characterization, and the intrinsic properties of its terminal C-I bonds, supported by experimental and computational data.

Molecular and Physical Properties

This compound (CAS No. 24772-63-2) is an organoiodine compound with the molecular formula C₈H₁₆I₂. It typically appears as a clear, slightly brown liquid. The presence of two terminal iodine atoms makes it an excellent difunctional electrophile, readily undergoing substitution reactions to introduce various functional groups or to form longer carbon chains and cyclic structures.[1]

| Property | Value |

| Molecular Formula | C₈H₁₆I₂ |

| Molar Mass | 366.02 g/mol |

| CAS Number | 24772-63-2 |

| Appearance | Clear, slightly brown liquid |

| Melting Point | 12-16 °C |

| Boiling Point | 270-272 °C |

| Density | 1.477 g/mL at 25 °C |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction . This nucleophilic bimolecular substitution (Sɴ2) reaction involves the exchange of a halogen atom.[2][3] In a typical procedure, a precursor such as 1,8-dibromooctane is treated with an excess of sodium iodide in a dry acetone solvent. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone, in accordance with Le Châtelier's principle.[2][3]

Experimental Protocol: Finkelstein Reaction for this compound

Materials:

-

1,8-dibromooctane (1.0 eq)

-

Sodium iodide (2.5 eq)

-

Dry Acetone

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1,8-dibromooctane in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Sodium iodide is added to the solution, and the mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide).

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated and washed sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield this compound as a liquid.

Logical Workflow for Finkelstein Synthesis

Caption: Finkelstein synthesis of this compound.

Spectroscopic Characterization of the C-I Bond

The carbon-iodine bond and the overall structure of this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The key signal for understanding the C-I bond is the triplet corresponding to the methylene protons adjacent to the iodine atoms (α-protons).

¹³C NMR: The carbon NMR spectrum also reflects the molecular symmetry, showing four distinct signals for the eight carbon atoms. The carbon directly bonded to the iodine atom (C1) is significantly shifted downfield due to the electronegativity of the iodine.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~3.20 | Triplet | 4H | -CH₂-I (α-protons) |

| Protons | ~1.85 | Quintet | 4H | -CH₂-CH₂-I (β-protons) |

| Protons | ~1.40 | Multiplet | 8H | -CH₂-(CH₂)₄-CH₂- |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbon | ~33.5 | C2 |

| Carbon | ~30.5 | C3 |

| Carbon | ~28.5 | C4 |

| Carbon | ~7.5 | C1 (-CH₂-I) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The carbon-iodine stretching vibration (ν C-I) in alkyl iodides is typically observed in the fingerprint region of the IR spectrum, generally below 600 cm⁻¹. This absorption is often weak and can be difficult to assign definitively without comparative analysis.

| Vibration | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | 2925, 2853 | Strong |

| CH₂ bend | 1465 | Medium |

| C-I stretch | < 600 | Weak-Medium |

Experimental Protocol: Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

-

Data is processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS).

FTIR Spectroscopy:

-

A background spectrum of the empty sample compartment is recorded.

-

A thin film of neat this compound is placed between two KBr or NaCl plates.

-

The sample is placed in the spectrometer, and the IR spectrum is recorded.

-

The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Characterization

Caption: Workflow for NMR and IR analysis.

Carbon-Iodine Bond Properties

The C-I bond is the longest and weakest of the carbon-halogen bonds, which dictates much of the reactivity of this compound.

| Property | Estimated Value | Notes |

| C-I Bond Length | ~2.14 Å | This is a typical value for a primary alkyl iodide. A precise experimental or calculated value for this compound is not readily available in the literature. |

| C-I Bond Dissociation Energy (BDE) | ~210-220 kJ/mol | This estimate is based on similar primary alkyl iodides. The relatively low BDE indicates that the C-I bond can be cleaved homolytically with moderate energy input, such as UV irradiation.[4] |

Computational Chemistry Approach to BDE

The C-I bond dissociation energy can be calculated using computational methods such as Density Functional Theory (DFT).[5] This involves calculating the energies of the parent molecule and the resulting radicals from homolytic bond cleavage.

Computational Workflow for BDE Calculation

Caption: DFT workflow for C-I BDE calculation.

Reactivity of the Carbon-Iodine Bond

The relatively weak and highly polarizable nature of the C-I bond makes it a good leaving group in nucleophilic substitution reactions. Furthermore, its susceptibility to homolytic cleavage upon exposure to UV light is a critical aspect of its chemistry, particularly in applications where it is used as a processing additive in organic photovoltaics.[4] This photodegradation leads to the formation of iodine and carbon-centered radicals, which can influence the morphology and stability of thin films.[4]

References

Methodological & Application

Application Notes and Protocols for 1,8-Diiodooctane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodooctane (I(CH₂)₈I) is a versatile difunctional organic building block with the CAS number 24772-63-2.[1] This long-chain aliphatic iodide serves as a valuable precursor and additive in various fields of organic synthesis, including materials science and medicinal chemistry. Its two terminal iodine atoms act as excellent leaving groups in nucleophilic substitution reactions, making it an ideal candidate for the construction of macrocyclic structures and for introduction of long alkyl chains.[1] This document provides detailed application notes and experimental protocols for two key uses of this compound: as a processing additive in organic photovoltaics and as a precursor in the synthesis of macrocycles.

Application 1: Processing Additive in Organic Photovoltaics (OPVs)

This compound, often abbreviated as DIO, is widely employed as a solvent additive in the fabrication of bulk heterojunction (BHJ) organic solar cells. Its high boiling point allows for the controlled drying of the active layer film, which in turn influences the nanoscale morphology of the donor-acceptor blend.[2] This morphological control is critical for achieving high power conversion efficiencies (PCE) by promoting the formation of distinct, yet interconnected, domains of the donor and acceptor materials, which facilitates efficient exciton dissociation and charge transport.[2][3]

Data Presentation: Effect of this compound on OPV Performance

The concentration of this compound in the active layer casting solution has a significant impact on the performance parameters of organic solar cells. Below is a summary of the performance of P3HT:PC₆₁BM and PTB7:PC₇₁BM solar cells with varying concentrations of DIO.

| Device Architecture | DIO Concentration (vol%) | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

| P3HT:PC₆₁BM | 0 | 0.58 | 8.9 | 66 | 3.4 |

| P3HT:PC₆₁BM | 3 | 0.61 | 14.2 | 59 | 5.1 |

| PTB7:PC₇₁BM | 0 | 0.74 | 14.5 | 65 | 7.0 |

| PTB7:PC₇₁BM | 3 | 0.75 | 16.5 | 68 | 8.4 |

Data compiled from multiple sources demonstrating the general trend of DIO addition.

Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of an organic solar cell using a blend of a donor polymer (e.g., PTB7) and a fullerene acceptor (e.g., PC₇₁BM) with this compound as a processing additive.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hellmanex™ III solution

-

Deionized water

-

Isopropyl alcohol

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

-

Donor polymer (e.g., PTB7)

-

Acceptor fullerene derivative (e.g., PC₇₁BM)

-

Chlorobenzene (anhydrous)

-

This compound (DIO)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

Equipment:

-

Ultrasonic bath

-

UV-ozone cleaner

-

Spin coater

-

Hotplate

-

Glovebox with integrated thermal evaporator

-

Solar simulator

-

Current-voltage (J-V) measurement system

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in a dilute Hellmanex™ III solution, deionized water, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

-

-

Hole Transport Layer (HTL) Deposition:

-

Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.

-

Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.

-

Anneal the substrates on a hotplate at 150°C for 10 minutes in ambient atmosphere.

-

Transfer the substrates into a nitrogen-filled glovebox.

-

-

Active Layer Preparation and Deposition:

-

Prepare a solution of the donor polymer and acceptor fullerene (e.g., PTB7:PC₇₁BM in a 1:1.5 weight ratio) in chlorobenzene to a total concentration of 25 mg/mL.

-

Add this compound to the solution to a final concentration of 3% by volume.

-

Stir the solution overnight at 60°C in the glovebox.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. The film thickness should be approximately 100 nm.

-

Allow the film to dry slowly in the glovebox.

-

-

Cathode Deposition:

-

Transfer the substrates to a thermal evaporator inside the glovebox.

-

Deposit a 0.6 nm layer of LiF at a rate of 0.1 Å/s.

-

Deposit a 100 nm layer of Al at a rate of 1-2 Å/s.

-

-

Device Characterization:

-

Encapsulate the devices to prevent degradation from air and moisture.

-

Measure the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

-

Experimental workflow for organic solar cell fabrication.

Application 2: Precursor in Macrocycle Synthesis

The difunctional nature of this compound makes it an excellent electrophile for the synthesis of macrocyclic compounds, such as crown ethers and aza-crown ethers. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a dinucleophile, such as a diamine or a diol, reacts with the diiodoalkane to form the cyclic structure. The synthesis of aza-crown ethers is of particular interest due to their ability to selectively bind metal cations, a property that is tunable by altering the ring size and the nature of the heteroatoms.

Experimental Protocol: Synthesis of a Diaza-Crown Ether

This protocol describes a representative two-step synthesis of a diaza-crown ether using this compound. The procedure is based on the well-established Richman-Atkins method for aza-macrocycle synthesis.

Step 1: Synthesis of N,N'-Ditosyl-1,2-diaminoethane

Materials:

-

1,2-Diaminoethane

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel

Procedure:

-

Dissolve 1,2-diaminoethane in water in a round-bottom flask and cool the solution in an ice bath.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride in a suitable organic solvent like toluene or THF.

-

Slowly add the p-toluenesulfonyl chloride solution and a solution of sodium hydroxide concurrently to the stirred diamine solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

The N,N'-ditosyl-1,2-diaminoethane will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure ditosylated diamine.

Step 2: Cyclization with this compound

Materials:

-

N,N'-Ditosyl-1,2-diaminoethane

-

This compound

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Syringe pump (optional, for high dilution)

Procedure:

-

To a large three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous DMF and cesium carbonate.

-

Heat the suspension to 80-100°C with vigorous stirring.

-

In separate flasks, dissolve N,N'-ditosyl-1,2-diaminoethane and this compound in anhydrous DMF.

-

Using syringe pumps, add the two solutions simultaneously and dropwise to the stirred DMF/cesium carbonate suspension over a period of 8-12 hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue to heat and stir the reaction mixture for an additional 24 hours.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the DMF from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the tosylated diaza-crown ether.

Note: The tosyl protecting groups can be removed under strongly acidic conditions (e.g., HBr in acetic acid) or with a reducing agent (e.g., sodium in liquid ammonia) to yield the final diaza-crown ether.